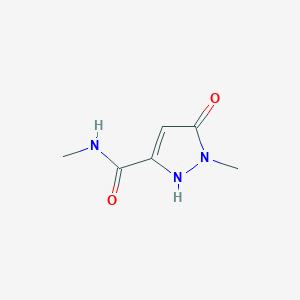

1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TK216 ist ein potenter Inhibitor von E26-transformations-spezifischen (ETS)-Transkriptionsfaktoren. Es ist besonders bekannt für seine Fähigkeit, die Interaktion zwischen EWS-FLI1 und RNA-Helikase A zu hemmen, was es zu einer vielversprechenden Verbindung in der Krebsforschung macht, insbesondere für die Behandlung von Ewing-Sarkomen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TK216 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Die Kernstruktur von TK216 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen in die Kernstruktur eingeführt.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von TK216 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: Großmaßstäbliche Batchreaktionen werden in industriellen Reaktoren durchgeführt.

Kontinuierliche Verfahren: Kontinuierliche Verfahren werden eingesetzt, um die Effizienz und Ausbeute zu verbessern.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TK216 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TK216 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen werden üblicherweise eingesetzt, um funktionelle Gruppen einzuführen oder zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von TK216 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird TK216 als Modellverbindung verwendet, um die Hemmung von ETS-Transkriptionsfaktoren zu untersuchen. Es dient als Referenz für die Entwicklung neuer Inhibitoren mit verbesserter Wirksamkeit und Selektivität.

Biologie

In der biologischen Forschung wird TK216 verwendet, um die Rolle von ETS-Transkriptionsfaktoren in zellulären Prozessen zu untersuchen. Es hilft dabei, die molekularen Mechanismen zu verstehen, die dem Fortschreiten und der Metastasierung von Krebs zugrunde liegen.

Medizin

TK216 hat in der medizinischen Forschung, insbesondere in der Onkologie, ein großes Potenzial gezeigt. Es wird auf seine Wirksamkeit bei der Behandlung von Ewing-Sarkomen und anderen Krebsarten untersucht, indem es die EWS-FLI1-Interaktion hemmt, die für das Überleben und die Proliferation von Krebszellen entscheidend ist .

Industrie

In der pharmazeutischen Industrie wird TK216 als Leitverbindung für die Entwicklung neuer Krebsmedikamente untersucht. Sein einzigartiger Wirkmechanismus macht es zu einem wertvollen Kandidaten für die Medikamentenentwicklung.

Wirkmechanismus

TK216 entfaltet seine Wirkung, indem es direkt an das Fusionsprotein EWS-FLI1 bindet und so dessen Interaktion mit RNA-Helikase A hemmt. Diese Störung führt zur Hemmung der durch EWS-FLI1 vermittelten Transkriptionsaktivität, was zu einer reduzierten Proliferation und einer erhöhten Apoptose von Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

Overview

Numerous studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth.

Case Studies

- FLT3 Inhibition : A derivative of 1H-pyrazole-3-carboxamide exhibited strong inhibitory activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), outperforming the reference compound FN-1501 . This highlights its potential in treating acute myeloid leukemia.

- Aurora Kinase Inhibition : Several pyrazole derivatives were evaluated for their ability to inhibit Aurora-A kinase. One study reported a compound with an IC50 of 0.16 µM, indicating significant anticancer efficacy against HCT116 and MCF7 cell lines .

Data Table: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8t | MV4-11 | 1.22 | FLT3 Inhibition |

| Compound 21 | HCT116 | 0.39 | Aurora-A Kinase Inhibition |

| Compound 22 | MCF7 | 0.01 | Cytotoxicity via Cell Cycle Arrest |

| Compound 35 | Huh-7 | 1.1 | Induction of Apoptosis |

Overview

The inhibition of kinases is a critical mechanism for the treatment of various cancers and other diseases. Pyrazole derivatives have been identified as effective inhibitors of several kinases, including CDK2, CDK4, and FLT3.

Case Studies

- FXIa Inhibition : Research has identified pyrazole derivatives as potential FXIa inhibitors, with one lead compound demonstrating an IC50 of 90.37 nM . This suggests a dual role in anticoagulation and cancer therapy.

- CDK Inhibition : A series of pyrazole derivatives were synthesized and tested for CDK inhibition, showing comparable efficacy to existing drugs like carboplatin .

Data Table: Kinase Inhibition Potency

| Compound ID | Kinase Target | IC50 (nM) | Reference Compound IC50 (nM) |

|---|---|---|---|

| Compound 8t | FLT3 | 0.089 | FN-1501 (2.33) |

| Compound X | CDK2 | 0.719 | Carboplatin (varies) |

| Compound Y | FXIa | 90.37 | N/A |

Overview

Understanding the mechanisms by which pyrazole derivatives exert their biological effects is crucial for further development and optimization.

Case Studies

- Binding Studies : Molecular docking studies have elucidated the binding modes of pyrazole derivatives with their targets, providing insights into structure-activity relationships (SAR) .

- Cell Cycle Analysis : Studies have shown that certain pyrazole compounds induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .

Wirkmechanismus

TK216 exerts its effects by directly binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicase A. This disruption leads to the inhibition of transcriptional activity mediated by EWS-FLI1, resulting in reduced proliferation and increased apoptosis of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

YK-4-279: Ein weiterer ETS-Inhibitor, der EWS-FLI1, aber mit unterschiedlichen Bindungseigenschaften angreift.

ET-743: Eine aus Meerestieren gewonnene Verbindung, die ebenfalls Transkriptionsfaktoren, jedoch über einen anderen Mechanismus angreift.

Trabectedin: Ähnlich wie ET-743 bindet es an die kleine Furche der DNA und beeinflusst die Aktivität von Transkriptionsfaktoren.

Einzigartigkeit von TK216

TK216 ist einzigartig aufgrund seiner spezifischen Hemmung der Interaktion von EWS-FLI1 und RNA-Helikase A. Diese Spezifität bietet einen gezielten Ansatz zur Behandlung von durch EWS-FLI1 getriebenen Krebsarten, wie z. B. Ewing-Sarkomen, mit möglicherweise weniger Off-Target-Effekten im Vergleich zu anderen Inhibitoren .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Biologische Aktivität

1H-Pyrazole-3-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anti-cancer and kinase inhibitors. This article focuses on the biological activity of the compound 1H-Pyrazole-3-carboxamide, 2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) , highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

The biological activity of 1H-Pyrazole-3-carboxamide compounds is primarily attributed to their ability to inhibit various kinases involved in cell proliferation and survival. Key targets include:

- FLT3 (Fms-like tyrosine kinase 3) : Essential for hematopoiesis and implicated in acute myeloid leukemia (AML).

- CDKs (Cyclin-dependent kinases) : Critical regulators of the cell cycle.

Inhibition Potency

Recent studies demonstrate that derivatives exhibit potent inhibitory effects against FLT3 and CDK kinases. For instance, compound 8t has shown an IC50 of 0.089 nM against FLT3 and 0.719 nM against CDK2, making it a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the pyrazole ring significantly influence biological activity. Notably:

- Pyrimidine-fused heterocycles at position 4 enhance FLT3 and CDK inhibition.

- The presence of dimethyl groups in the structure improves binding affinity to target kinases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of various 1H-pyrazole-3-carboxamide derivatives:

| Compound | Target | IC50 (nM) | Cell Line | Activity |

|---|---|---|---|---|

| 8t | FLT3 | 0.089 | MV4-11 | Strong anti-proliferative |

| FN-1501 | FLT3 | 2.33 | N/A | Moderate inhibition |

| Compound A | CDK2 | 0.719 | N/A | High potency |

| Compound B | CDK4 | 0.770 | N/A | High potency |

Case Study 1: Anti-Cancer Activity

A series of pyrazole derivatives were evaluated for their anti-cancer properties against various cell lines including MCF7 and A549. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to over 40 µM depending on the specific derivative tested .

Case Study 2: Kinase Inhibition

In a study focusing on kinase inhibition, compound 8t was noted for its ability to inhibit multiple FLT3 mutants effectively, showcasing its potential as a broad-spectrum kinase inhibitor for AML treatment .

Toxicity Profile

The toxicity of pyrazole derivatives has been assessed using mammalian cell lines (e.g., Vero cells). Most derivatives demonstrated low cytotoxicity with CC50 values exceeding 500 µM, indicating a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

N,2-dimethyl-3-oxo-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAGKJOZKWNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=O)N(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.